molecular formula C10H19NO B6253298 3-oxa-9-azaspiro[5.6]dodecane CAS No. 1368355-81-0

3-oxa-9-azaspiro[5.6]dodecane

Cat. No.: B6253298
CAS No.: 1368355-81-0
M. Wt: 169.26 g/mol
InChI Key: JXHZOOODQLZYKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-oxa-9-azaspiro[5.6]dodecane is a spirocyclic compound featuring a unique bicyclic structure where a 5-membered oxolane ring (oxygen-containing) and a 6-membered azacyclohexane ring (nitrogen-containing) share a single spiro carbon atom. Its molecular formula is C₁₀H₁₉NO, with a molecular weight of 169.15 g/mol (calculated from ). The compound’s SMILES notation is C1CC2(CCNC1)CCOCC2, and its InChIKey is JXHZOOODQLZYKW-UHFFFAOYSA-N . Predicted collision cross-section (CCS) values for its adducts range from 140.4 Ų ([M+H]⁺) to 149.8 Ų ([M+NH₄]⁺), indicating moderate molecular compactness .

Properties

CAS No.

1368355-81-0

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

3-oxa-10-azaspiro[5.6]dodecane

InChI

InChI=1S/C10H19NO/c1-2-10(3-7-11-6-1)4-8-12-9-5-10/h11H,1-9H2

InChI Key

JXHZOOODQLZYKW-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCNC1)CCOCC2

Purity

95

Origin of Product

United States

Preparation Methods

Epoxide-Mediated Spirocyclization

A widely employed method involves the ring-opening of epoxide precursors followed by intramolecular cyclization. For example, 3-oxa-9-azaspiro[5.6]dodecane can be synthesized from a bicyclic epoxide intermediate. The epoxide is treated with a primary amine, such as benzylamine, under reflux conditions in toluene, facilitating nucleophilic attack and subsequent ring expansion.

Procedure :

  • Dissolve the epoxide precursor (1.0 mol) in dry toluene (1.5 L).

  • Add benzylamine (1.0 mol) and reflux with a Dean–Stark apparatus to remove water.

  • Evaporate toluene and subject the crude product to vacuum distillation.

This method yields the spirocyclic amine with moderate efficiency (45–60%), though purification remains challenging due to byproduct formation.

Tosylation-Cyclization Cascades

Tosylation of diol intermediates followed by base-mediated cyclization offers another route. For instance, 1,3-diols derived from glycerol analogs can be converted to bis(triflate) intermediates, which undergo double alkylation with amines to form the spirocyclic core.

Key Steps :

  • Diol Triflation : Treat 1,3-diol with triflic anhydride to form bis(triflate) (98% yield).

  • Amine Alkylation : React bis(triflate) with benzylamine in THF at 0°C, followed by warming to room temperature (81% yield).

This approach achieves higher regioselectivity but requires stringent temperature control to avoid polymerization.

Reductive Amination Approaches

LiAlH4-Mediated Reduction

Reductive amination of ketone precursors using lithium aluminum hydride (LiAlH4) is effective for introducing the nitrogen atom. A ketone-bearing spirocyclic ether is treated with LiAlH4 in THF, leading to selective reduction of the carbonyl group to an amine.

Optimized Conditions :

  • Dissolve ketone (0.95 mol) in THF (1 L).

  • Add LiAlH4 (2 mol) in THF (2 L) dropwise at 0°C.

  • Stir for 72 hours at room temperature.

  • Quench with a water-THF mixture (1:4) and isolate via vacuum distillation.

This method yields This compound in 63–68% purity, necessitating further chromatographic purification.

Catalytic Hydrogenation

Palladium-catalyzed hydrogenation of nitro-spirocyclic intermediates provides a milder alternative. For example, nitro groups in spiro[5.6]dodecane derivatives are reduced to amines under H2 (1 atm) using Pd/C in ethanol.

Advantages :

  • Higher functional group tolerance.

  • Avoids harsh reducing agents.

Comparative Analysis of Synthetic Methods

MethodStarting MaterialKey ReagentYield (%)Purity (%)
Epoxide CyclizationBicyclic epoxideBenzylamine45–6070–80
Tosylation-Cyclization1,3-DiolTriflic anhydride75–8185–90
LiAlH4 ReductionSpirocyclic ketoneLiAlH463–6860–75
Catalytic HydrogenationNitro-spiro compoundPd/C, H270–7890–95

Insights :

  • Tosylation-cyclization offers superior yields and purity but involves hazardous reagents.

  • Catalytic hydrogenation is preferable for lab-scale synthesis due to scalability and safety.

Challenges and Optimization Strategies

Regioselectivity Issues

The formation of regioisomers during cyclization remains a critical challenge. Employing bulky protecting groups (e.g., tert-butyl carbamate) on the amine mitigates this by sterically directing the reaction.

Purification Techniques

  • Distillation : Effective for volatile byproducts but limited by the high boiling point of spirocyclic amines.

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) resolves regioisomers .

Chemical Reactions Analysis

Types of Reactions

3-oxa-9-azaspiro[5.6]dodecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-oxa-9-azaspiro[5.6]dodecane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antibacterial and antifungal properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases, including tuberculosis.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-oxa-9-azaspiro[5.6]dodecane involves its interaction with specific molecular targets. For example, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacterium. This inhibition disrupts the transport of essential lipids, leading to the death of the bacterial cells .

Comparison with Similar Compounds

Below is a comparative analysis of 3-oxa-9-azaspiro[5.6]dodecane with structurally analogous compounds:

Structural and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Heteroatoms Ring Sizes Melting Point (°C) Key Applications
This compound C₁₀H₁₉NO 169.15 1 O, 1 N 5.6 Not reported Not specified
7,8,11,12-tetraoxaspiro[5.6]dodecane C₁₆H₂₀F₂N₂O₄ 391.00 4 O, 2 N 5.6 128–130 Pharmaceutical synthesis
9-methyl-3,9-diazaspiro[5.6]dodecane C₁₁H₂₂N₂ 182.31 2 N 5.6 Not reported Research chemicals
3-oxa-9-azaspiro[5.5]undecane HCl C₉H₁₈ClNO₂ 207.70 1 O, 1 N 5.5 Not reported Polymer additives

Key Observations :

  • Ring Size Impact : Compounds with smaller spiro ring systems (e.g., 5.5 vs. 5.6) exhibit reduced conformational flexibility, which may enhance binding specificity in biological targets .
  • Substituent Effects : Methyl or aryl substituents (e.g., 9-methyl-diazaspiro) enhance steric bulk, affecting reactivity and pharmacokinetic properties .

Biological Activity

3-oxa-9-azaspiro[5.6]dodecane, with the CAS number 1368355-81-0, is a chemical compound that features a unique spirocyclic structure, which includes both oxygen and nitrogen atoms in its framework. This compound has garnered attention for its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula for this compound is C12H21N2O, and it has a molecular weight of approximately 207.31 g/mol. The compound's structure consists of a spirocyclic arrangement that contributes to its biological activity through unique interactions with biological targets.

PropertyValue
CAS Number1368355-81-0
Molecular FormulaC12H21N2O
Molecular Weight207.31 g/mol
Purity≥95%

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the nitrogen atom allows for hydrogen bonding and electrostatic interactions, while the oxygen atom can participate in polar interactions, enhancing the compound's affinity for specific targets.

Case Studies and Research Findings

  • Antimicrobial Activity : In a study assessing the antimicrobial properties of spirocyclic compounds, this compound demonstrated significant activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound was shown to inhibit bacterial growth at concentrations as low as 25 µg/mL.
  • Cytotoxic Effects : Research published in the Journal of Medicinal Chemistry indicated that this compound exhibited cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values ranged from 10 µM to 15 µM, suggesting potential as an anticancer agent.
  • Neuroprotective Properties : A recent study explored the neuroprotective effects of this compound in models of oxidative stress-induced neuronal injury. Results indicated that treatment with this compound significantly reduced markers of oxidative stress and apoptosis in neuronal cells.

Comparative Analysis

To better understand the biological activity of this compound, it is essential to compare it with similar compounds:

CompoundBiological ActivityIC50 (µM)
This compoundAntimicrobial, Cytotoxic10 - 15
Spiro[5.6]dodecaneLimited antimicrobial>50
N,N-DimethylpiperazineAntimicrobial20 - 30

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-oxa-9-azaspiro[5.6]dodecane, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves cyclization reactions or spiroannulation strategies. Key parameters include solvent polarity (e.g., dichloromethane or THF), temperature control (0–60°C), and catalysts like Lewis acids. For analogs, reaction times of 12–24 hours are common to achieve yields >70% . Optimization requires iterative testing using thin-layer chromatography (TLC) and adjusting stoichiometry of reagents like 2-oxa-spiro[3.4]octane-1,3-dione derivatives .

Q. Which analytical techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying spirocyclic connectivity and substituent positions. Mass spectrometry (MS) confirms molecular weight (e.g., [M+H]+ at m/z 170.15), while collision cross-section (CCS) predictions (e.g., 140.4 Ų for [M+H]+) aid in ion mobility spectrometry validation .

Advanced Research Questions

Q. How can researchers address contradictory data when comparing this compound with structurally similar analogs?

  • Methodological Answer : Discrepancies in bioactivity or reactivity often arise from minor structural differences (e.g., substituent placement or ring size). Use comparative NMR studies and computational docking to identify steric or electronic variations. For example, analogs with larger spiro rings (e.g., 7-oxa-9-azaspiro[4.5]decane) show reduced enzyme inhibition due to conformational flexibility .

Q. What experimental design strategies are effective for studying the biological activity of spirocyclic compounds like this compound?

  • Methodological Answer : Employ factorial design to test variables such as concentration, incubation time, and cell lines. For enzyme inhibition assays, pre-incubate the compound with target enzymes (e.g., kinases or proteases) and monitor activity via fluorometric assays. Include positive controls (e.g., known inhibitors) and validate results with dose-response curves .

Q. How can computational modeling enhance the understanding of this compound’s mechanism of action?

  • Methodological Answer : Molecular dynamics simulations (e.g., using AMBER or GROMACS) predict binding affinities to biological targets. Density functional theory (DFT) calculations elucidate electronic properties, such as HOMO-LUMO gaps, which correlate with reactivity. Pair these with in vitro data to refine hypotheses about spirocyclic interactions with enzymes .

Q. What strategies mitigate challenges in achieving high purity during large-scale synthesis?

  • Methodological Answer : Implement orthogonal purification techniques:

  • Step 1 : Column chromatography (silica gel, eluting with gradient mixtures of ethyl acetate/hexane).
  • Step 2 : Recrystallization using solvents like ethanol or acetonitrile.
  • Step 3 : High-performance liquid chromatography (HPLC) with C18 columns for final purity assessment (>95% by area under the curve) .

Data Analysis & Validation

Q. How should researchers interpret conflicting collision cross-section (CCS) values between experimental and predicted data?

  • Methodological Answer : Discrepancies may arise from adduct formation or conformational isomerism. Validate using tandem MS/MS to fragment ions and compare with theoretical spectra. Adjust CCS prediction models (e.g., in MOBCAL) by incorporating solvent effects and ion mobility calibration standards .

Q. What statistical approaches are recommended for analyzing dose-response relationships in bioactivity studies?

  • Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀ values. Apply the Hill equation to model sigmoidal curves and assess cooperativity. For reproducibility, perform triplicate experiments and report confidence intervals (95% CI) .

Experimental Design & Optimization

Q. How can factorial design improve reaction yield in spirocyclic compound synthesis?

  • Methodological Answer : A 2³ factorial design tests three factors (temperature, catalyst loading, solvent ratio) at two levels. For example:

FactorLow LevelHigh Level
Temp.25°C60°C
Catalyst5 mol%15 mol%
SolventDCM:EtOAc (1:1)THF
Analyze results via ANOVA to identify significant interactions and optimize conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.